N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE typically involves multiple steps, starting with the preparation of the triazolo-thiadiazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Heparinoids: These compounds share some structural similarities but are primarily used for their anticoagulant properties.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE is unique due to its triazolo-thiadiazine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9ClF3N5OS |
---|---|
Molecular Weight |
363.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C12H9ClF3N5OS/c1-22-8-3-2-6(4-7(8)13)17-9-5-23-11-19-18-10(12(14,15)16)21(11)20-9/h2-4H,5H2,1H3,(H,17,20) |
InChI Key |
VBDHAAKOSNRRCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2CSC3=NN=C(N3N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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